2-ethoxy-N-(2-phenoxyphenyl)benzamide
Description
2-Ethoxy-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the ortho position of the benzoyl ring and a phenoxyphenyl substituent on the amide nitrogen. The ethoxy group (-OCH₂CH₃) contributes electron-donating effects, influencing the molecule’s electronic distribution, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-ethoxy-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO3/c1-2-24-19-14-8-6-12-17(19)21(23)22-18-13-7-9-15-20(18)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
InChI Key |
JACHRUYJZPRISB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
4-Chloro-N-(2-phenoxyphenyl)benzamide ():
- Structural Differences : The chlorine atom at the para position of the benzoyl ring replaces the ethoxy group. Chlorine’s electronegativity introduces electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.
- Crystallographic Features :
- Synthesis: Prepared via reaction of ortho-phenoxyaniline with para-chlorobenzoyl chloride, differing from the ethoxy analog’s likely synthesis route .
2-Ethoxy-N-(4-iodophenyl)benzamide ():
- Substituent Effects : The iodine atom at the para position of the aniline ring introduces steric bulk and polarizability.
- Molecular Weight: Higher molecular weight (367.18 g/mol) compared to the phenoxyphenyl analog due to iodine’s mass .
Analogues with Methoxy and Hydroxy Groups
Analogues with Heterocyclic Substituents
2-Ethoxy-N-[2-(1H-imidazol-4-yl)ethyl]benzamide ():
- Core Similarities : Shares a benzamide backbone but incorporates a nitro-thiazole group.
- Bioactivity: Nitazoxanide exhibits antiparasitic activity, suggesting that the ethoxy-phenoxyphenyl analog might be explored for similar applications .
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